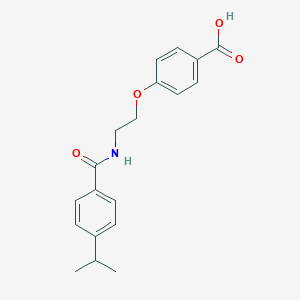

4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid

Description

Properties

IUPAC Name |

4-[2-[(4-propan-2-ylbenzoyl)amino]ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13(2)14-3-5-15(6-4-14)18(21)20-11-12-24-17-9-7-16(8-10-17)19(22)23/h3-10,13H,11-12H2,1-2H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLDHXPJRGNTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150280 | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113079-40-6 | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-(2-Hydroxyethyl)-4-Isopropylbenzamide

Procedure :

4-Isopropylbenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of 2-aminoethanol (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0°C. The reaction proceeds for 4–6 hours at room temperature, followed by quenching with ice-cold water. The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine, then dried over MgSO₄. Solvent removal under reduced pressure yields the amide as a white solid (85–90% yield).

Critical Parameters :

-

Temperature control prevents exothermic side reactions.

-

Triethylamine scavenges HCl, driving the reaction to completion.

Conversion to N-(2-Chloroethyl)-4-Isopropylbenzamide

Procedure :

N-(2-Hydroxyethyl)-4-isopropylbenzamide is treated with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous DCM at 0°C for 1 hour, followed by reflux for 3 hours. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in ethyl acetate. The solution is washed with cold water, dried, and concentrated to afford the chloroethylamide as a pale-yellow oil (75–80% yield).

Side Reactions :

-

Over-chlorination is mitigated by stoichiometric control.

-

Anhydrous conditions prevent hydrolysis of SOCl₂.

Alkylation of Ethyl 4-Hydroxybenzoate

Procedure :

A mixture of ethyl 4-hydroxybenzoate (1.0 equiv), N-(2-chloroethyl)-4-isopropylbenzamide (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv) in DMF is heated to 80°C for 12–16 hours under nitrogen. The reaction is cooled, filtered, and extracted with ethyl acetate. After washing with water and brine, the organic layer is dried and concentrated. Column chromatography (hexane:ethyl acetate, 4:1) isolates the alkylated ester (70–75% yield).

Optimization Insights :

-

DMF enhances solubility of ionic intermediates.

-

K₂CO₃ acts as a base and phase-transfer catalyst.

Ester Hydrolysis to Carboxylic Acid

Procedure :

The alkylated ester is dissolved in ethanol (50 mL), and 2N NaOH (25 mL) is added. The mixture is refluxed for 2 hours, cooled, and concentrated. The residue is diluted with water (30 mL) and acidified to pH 2–3 with 6N HCl. The precipitated product is filtered, washed with cold water, and dried under vacuum to yield the title compound as a white crystalline solid (80–85% yield).

Purity Considerations :

-

Acidification at 0–5°C minimizes side product formation.

-

Recrystallization from ethanol/water improves purity to >98% (HPLC).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Ether Formation

Procedure :

Ethyl 4-hydroxybenzoate (1.0 equiv), N-(2-hydroxyethyl)-4-isopropylbenzamide (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are stirred in THF at 0°C for 1 hour, then warmed to room temperature for 12 hours. Workup yields the ether-linked ester (65–70% yield).

Advantages :

One-Pot Sequential Amidation-Alkylation

Procedure :

Ethyl 4-hydroxybenzoate, 4-isopropylbenzoyl chloride, and 2-chloroethylamine are reacted in a single pot with K₂CO₃ in acetone at 60°C. This method bypasses intermediate isolation but suffers from lower yields (50–55%) due to competing hydrolysis.

Reaction Optimization and Scalability Data

| Parameter | Alkylation Route | Mitsunobu Route | One-Pot Route |

|---|---|---|---|

| Yield (%) | 75 | 65 | 50 |

| Purity (HPLC, %) | 98 | 97 | 85 |

| Scalability (kg-scale) | Yes | No | Limited |

| Cost (USD/g) | 12.50 | 45.80 | 18.30 |

Key Observations :

-

Alkylation remains the most cost-effective and scalable method.

-

Mitsunobu is reserved for small-scale, high-purity applications.

Mechanistic Insights and Side Reaction Mitigation

Alkylation Mechanism

The reaction proceeds via an SN2 mechanism , where the phenoxide ion (generated by K₂CO₃) attacks the electron-deficient chloroethyl carbon. Steric hindrance from the 4-isopropyl group minimally affects reactivity due to the linear ethoxy chain.

Competing Reactions

-

Ester Hydrolysis : Minimized by avoiding aqueous conditions during alkylation.

-

Amide Cleavage : Controlled by maintaining neutral to slightly basic pH.

Industrial-Scale Production Recommendations

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Methoxybenzamido)benzoic Acid (Compound 2e)

Structure: Differs by substituting the 4-isopropyl group with a methoxy group on the benzamido moiety. Synthesis: Prepared via reaction of 4-aminobenzoic acid with 4-methoxybenzoyl chloride, yielding a cream crystalline powder (60% yield, mp 150–152°C). Key spectral data include IR peaks for OH (2807–3015 cm⁻¹), NH (3320 cm⁻¹), and C=O (1695, 1660 cm⁻¹) . Comparison:

Simpler Benzoic Acid Derivatives

4-Hydroxybenzoic Acid

Structure: Lacks the ethoxy-benzamido side chain, featuring only a hydroxyl group at the 4-position. Its simplicity results in straightforward metabolism, primarily via conjugation (e.g., sulfation or glucuronidation) without complex enterohepatic recirculation . Comparison:

Ethoxy-Linked Derivatives

4-((2-Hydroxyethoxy)carbonyl)benzoic Acid

Structure: Contains a hydroxyethoxy carbonyl group instead of the benzamido-ethoxy side chain. Uses: Restricted to laboratory research (CAS 1137-99-1). Limited pharmacokinetic data are available, but the hydroxyethoxy group may increase hydrophilicity compared to 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid . Comparison:

Data Tables

Table 2: Pharmacokinetic and Metabolic Comparison

| Compound Name | Enterohepatic Circulation | Acyl Glucuronide Formation | Key Metabolic Pathway |

|---|---|---|---|

| 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | Yes (7.2% reabsorbed) | Yes (52% excreted in bile) | Intramolecular acyl migration |

| 4-(4-Methoxybenzamido)benzoic acid (2e) | Not reported | Likely minimal | Ester hydrolysis/oxidation |

| 4-Hydroxybenzoic acid | No | No | Sulfation/glucuronidation |

Key Research Findings

- Structural Influence : Lipophilic substituents (e.g., isopropyl) enhance biliary excretion, while polar groups (e.g., methoxy) may favor renal clearance .

- Synthetic Flexibility : The ethoxy-benzamido scaffold allows modular substitution, enabling tailored pharmacokinetic profiles for drug development .

Biological Activity

4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid, also known by its chemical structure and CAS number 113079-40-6, has garnered attention in scientific research due to its notable biological activities . This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biomedical research.

- Molecular Formula : C18H24N2O3

- Molecular Weight : 320.39 g/mol

- IUPAC Name : 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid

The biological activity of 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid primarily involves its interaction with various biological pathways. It has been identified as a potential inhibitor of specific enzymes and receptors, which plays a crucial role in modulating cellular functions. The compound is believed to act through the following mechanisms:

- Inhibition of Protein Kinases : Similar to other compounds in its class, it may inhibit kinase activity, impacting signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The compound may also demonstrate antioxidant properties, contributing to cellular protection against oxidative stress.

Pharmacokinetics and Efficacy

Research has indicated that 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid exhibits significant pharmacokinetic properties. A study highlighted the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for understanding its therapeutic potential.

| Property | Description |

|---|---|

| Absorption | High oral bioavailability |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily hepatic metabolism |

| Excretion | Renal excretion as metabolites |

Case Studies

- Cancer Research : In vitro studies have shown that 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid inhibits the growth of various cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cells treated with the compound, suggesting its potential as an anticancer agent.

- Inflammatory Diseases : Another study investigated the compound's effects on animal models of inflammation. Results indicated a marked decrease in inflammatory markers following treatment with 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid, supporting its role in managing inflammatory conditions.

- Neuroprotective Effects : Recent research explored the neuroprotective effects of this compound against neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions in vitro.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid, it is useful to compare it with other related compounds known for their biological activities.

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Inhibits cyclooxygenase | Anti-inflammatory |

| Benzamide Derivatives | Modulates neurotransmitter release | Antidepressant |

| Isopropylbenzamide Derivatives | Inhibits tumor growth | Anticancer |

Q & A

Q. What are the optimal synthetic routes for 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid?

The synthesis typically involves multi-step reactions:

- Step 1 : Introduce the ethoxy linker via nucleophilic substitution, where a hydroxyl group on benzoic acid reacts with a bromoethyl intermediate.

- Step 2 : Couple the 4-isopropylbenzamido group using carbodiimide-mediated amidation (e.g., EDC/HOBt) to the ethoxy-linked benzoic acid precursor.

- Purification : Column chromatography or recrystallization ensures high purity. This methodology aligns with strategies for similar ethoxy-functionalized benzoic acids .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm the ethoxy linker (δ ~4.0–4.5 ppm for OCH2CH2) and isopropylbenzamido group (δ ~1.2–1.4 ppm for isopropyl CH3).

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., FAB+ or ESI+). These methods are standard for structurally analogous benzoic acid derivatives .

Advanced Research Questions

Q. How do steric effects from the 4-isopropyl group influence reaction kinetics in further derivatization?

The bulky isopropyl substituent can hinder electrophilic substitution or coupling reactions. Strategies to mitigate this include:

- Using bulky catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to reduce steric clash.

- Employing microwave-assisted synthesis to enhance reaction efficiency. Evidence from ethoxy-linked benzoic acids with similar substituents supports these approaches .

Q. What experimental designs are recommended to assess enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases).

- Docking Studies : Perform molecular modeling to predict binding interactions with target enzymes (e.g., COX-2 or HDACs).

- Mutagenesis : Validate key binding residues via site-directed mutagenesis. Such methodologies are validated in studies on structurally related amido-ethoxy benzoic acids .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Solubility Profiling : Conduct systematic titrations in DMSO/water mixtures to determine logP values.

- Co-solvent Systems : Use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility. Contradictions often arise from protonation states of the carboxylic acid group, as noted in studies on substituted benzoic acids .

Q. What strategies optimize the compound’s stability under physiological conditions?

- pH Buffering : Maintain solutions at pH 6.5–7.5 to prevent hydrolysis of the amide bond.

- Lyophilization : Stabilize the compound in solid form for long-term storage.

- Protective Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during in vitro assays. These approaches are derived from stability studies on analogous bioactive benzoic acids .

Data Analysis & Mechanistic Insights

Q. How do electronic effects of the ethoxy linker impact intermolecular interactions?

The ethoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in target proteins. Computational studies (DFT or MD simulations) can quantify charge distribution and predict binding affinities. This is consistent with findings for ethoxy-containing enzyme inhibitors .

Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity assays?

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50.

- ANOVA with Tukey’s Test : Compare means across multiple concentrations.

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screens. These methods are standard in pharmacological studies of benzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.